Long-Range Protein Interaction Capture
EGNHS (EGS) features a 16.1 Å spacer arm, which is significantly longer than the 11.4 Å arms of widely used crosslinkers DSS and BS3 [1]. This greater reach directly enables EGS to capture more distant protein-protein interactions, generating a distinct set of cross-links that are not observed with the other amine-specific crosslinkers. This is likely due to its unique hydrophilic spacer arm chemistry [2].
| Evidence Dimension | Spacer Arm Length (Å) |
|---|---|
| Target Compound Data | 16.1 Å |
| Comparator Or Baseline | DSS: 11.4 Å; BS3: 11.4 Å |
| Quantified Difference | EGNHS spacer arm is 4.7 Å longer (41% increase) |
| Conditions | Crosslinking of BSA, aldolase, yeast H/ACA complex, E. coli 70S ribosomes [2] |
Why This Matters
For structural proteomics (CXMS), EGNHS provides a greater depth of structural information by capturing long-range interactions that are missed by the most common crosslinkers, improving the accuracy of protein complex modeling.
- [1] Table III. Comparison of common crosslinkers. PMC4148016. View Source
- [2] Ding YH, et al. (2016). Increasing the Depth of Mass-Spectrometry-Based Structural Analysis of Protein Complexes through the Use of Multiple Cross-Linkers. Anal Chem, 88(8):4461-9. View Source
